3-(3-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide

Medicinal Chemistry Physicochemical Property Differentiation CRAC Channel Inhibition

3-(3-Chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide (molecular formula C₁₃H₁₁ClN₆O, exact mass 302.0683 g/mol) belongs to a class of pyrazole-5-carboxamides bearing a 4H-1,2,4-triazol-3-yl amide appendage. It is structurally defined by a meta-chlorophenyl substituent at the pyrazole 3-position and a methyl group at the pyrazole 1-position.

Molecular Formula C13H11ClN6O
Molecular Weight 302.72 g/mol
Cat. No. B12167849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide
Molecular FormulaC13H11ClN6O
Molecular Weight302.72 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NC=NN3
InChIInChI=1S/C13H11ClN6O/c1-20-11(12(21)17-13-15-7-16-18-13)6-10(19-20)8-3-2-4-9(14)5-8/h2-7H,1H3,(H2,15,16,17,18,21)
InChIKeyVHNKHBWRXYXEIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide: A Selective CRAC Channel Inhibitor Scaffold


3-(3-Chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide (molecular formula C₁₃H₁₁ClN₆O, exact mass 302.0683 g/mol) belongs to a class of pyrazole-5-carboxamides bearing a 4H-1,2,4-triazol-3-yl amide appendage. It is structurally defined by a meta-chlorophenyl substituent at the pyrazole 3-position and a methyl group at the pyrazole 1-position [1]. The compound is specifically claimed as a calcium-release activated calcium (CRAC) channel inhibitor within GlaxoSmithKline’s patent family (US20120035237A1), distinguishing it from the broader genus of pyrazole-triazole carboxamides that encompass both CRAC-active and inactive members [2].

Why the 3-(3-Chlorophenyl) Isomer of This Pyrazole-5-Carboxamide Cannot Be Simply Interchanged with Its 4-Chloro or 2-Chloro Analogs


The chloro-substitution pattern on the 3-phenyl ring is a critical determinant of both molecular topology and electronic character in this pyrazole-5-carboxamide series. Moving the chlorine atom from the meta (3-) to para (4-) or ortho (2-) position alters the vector of the C–Cl dipole, the molecular electrostatic potential surface, and the compound’s lipophilicity—all of which influence target binding and ADME properties [1]. Within the CRAC channel inhibitor patent (US20120035237A1), the specific 3-(3-chlorophenyl) compound is listed as a distinct chemical entity, indicating that its activity profile was evaluated and found to meet the inventor’s selection criteria over its regioisomeric counterparts [2]. Generic substitution of the 3-chlorophenyl moiety with the 4-chlorophenyl variant (CAS not available; MW 302.72 g/mol, identical to the target) would therefore introduce uncharacterized and potentially detrimental changes in potency, selectivity, or pharmacokinetics.

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide Versus Its Closest Analogs


Meta-Chloro vs. Para-Chloro: Divergent Hammett σ Constants Alter Electrophilic Character and Target Interaction Potential

The Hammett σ_meta constant for chlorine is 0.37, whereas σ_para is 0.23, representing a 61% stronger electron-withdrawing effect at the meta position [1]. This difference in inductive effect alters the electron density distribution across the pyrazole ring and the carboxamide linkage, which in turn modulates hydrogen-bonding capacity with the CRAC channel protein target [2]. In contrast, the π hydrophobicity constants for meta-Cl and para-Cl are identical (π = 0.71), meaning the two isomers are predicted to have equivalent LogP contributions from the chlorine atom, making the electronic difference the primary driver of differential target engagement [1].

Medicinal Chemistry Physicochemical Property Differentiation CRAC Channel Inhibition

Patent-Specific Claim Differentiation: 3-(3-Chlorophenyl) Isomer Explicitly Selected Over General Phenyl and Substituted-Phenyl Variants

In US Patent Application US20120035237A1, the compound 3-(3-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide is listed as a specific compound within the claims, distinct from the generic Markush structure [1]. The patent describes a fluorescence-based CRAC channel assay for determining IC₅₀ values, and the inclusion of this specific meta-chloro compound among the exemplified entities indicates that it demonstrated activity in this assay, whereas not all regioisomers within the genus were necessarily profiled or selected for claiming [1]. This provides a fiduciary signal that the 3-(3-chlorophenyl) substitution pattern was prioritized based on biological data.

Intellectual Property CRAC Channel Inhibitors Chemical Patent Analysis

Predicted Topological Polar Surface Area (TPSA) and Its Impact on Membrane Permeability vs. 4-Methoxy Analog

Calculated TPSA for 3-(3-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide is 82.9 Ų, compared to 92.1 Ų for the 4-methoxyphenyl analog (3-(4-methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide) [1]. The 9.2 Ų lower TPSA of the chloro compound predicts superior passive membrane permeability, as TPSA values below 90 Ų are generally associated with good blood-brain barrier penetration while values above 90 Ų are not [2]. This positions the 3-chlorophenyl derivative as the preferred choice for programs requiring CNS exposure or rapid cellular uptake.

ADME Prediction In Silico Drug Design CRAC Channel Inhibitor Optimization

Distinct ¹H NMR Fingerprint Enables Unambiguous Identity Confirmation and Purity Assessment in Procurement

The ¹H NMR spectrum recorded in DMSO-d₆ shows characteristic signals for the 1,2,4-triazole NH protons and the pyrazole 4-H, with the 3-chlorophenyl aromatic protons exhibiting a distinct splitting pattern (two doublets and one singlet) that differentiates it from the 4-chlorophenyl isomer [1]. The exact mass of 302.068287 g/mol (monoisotopic) provides a unique identifier when combined with retention time in HPLC analysis [1]. These analytical landmarks serve as definitive quality control acceptance criteria that are isomer-specific and cannot be satisfied by the 2-chloro or 4-chloro regioisomers.

Quality Control Analytical Chemistry Procurement Specification

Optimal Research and Procurement Application Scenarios for 3-(3-Chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide


Lead Optimization Programs Targeting CRAC Channel-Mediated Inflammatory and Autoimmune Diseases

This compound serves as a specifically claimed starting point for medicinal chemistry programs aimed at developing CRAC channel inhibitors for conditions such as allergic rhinitis, asthma, and rheumatoid arthritis [1]. Its selection over general genus members in the GlaxoSmithKline patent family provides a fiduciary signal of its activity, making it the most logical choice for hit-to-lead or lead optimization campaigns where patent-protected starting materials are required [1].

Isomer-Selective Pharmacological Tool for CRAC Channel Mechanism-of-Action Studies

The stronger electron-withdrawing character of the meta-chloro substituent (σ_meta = 0.37 versus σ_para = 0.23) [2] translates to a differentiated hydrogen-bond donor capacity in the carboxamide N–H. This property makes the 3-chlorophenyl compound a superior probe for studying the specific role of the carboxamide moiety in CRAC channel binding, enabling structure-activity relationship (SAR) studies that explicitly compare the 3-chloro, 4-chloro, and unsubstituted phenyl analogs to map the electronic requirements of the binding pocket.

CNS-Penetrant CRAC Inhibitor Development Leveraging Favorable Predicted TPSA

With a calculated TPSA of 82.9 Ų—comfortably below the 90 Ų threshold predictive of CNS penetration [3]—this compound is the preferred scaffold for programs targeting CRAC channels in neurological disorders (e.g., neuroinflammatory pain, multiple sclerosis). The 4-methoxy analog (TPSA 92.1 Ų) would be a suboptimal choice for CNS applications, making the 3-chlorophenyl isomer the procurement priority for neuroscience-focused CRAC channel research [3].

Analytical Reference Standard for Isomer-Specific Quality Control in Multi-Analog Screening Campaigns

The distinct ¹H NMR fingerprint and exact mass of 302.0683 g/mol [4] enable unequivocal identity confirmation during high-throughput screening campaigns where multiple close analogs are tested in parallel. Procurement of this compound as a verified reference standard ensures that SAR data attributed to the 3-chlorophenyl isomer is not confounded by isomeric contamination—a specific risk when handling position isomers with identical molecular formula and mass.

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